molecular formula C25H23N3O5S2 B10897261 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine

1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine

Katalognummer: B10897261
Molekulargewicht: 509.6 g/mol
InChI-Schlüssel: VDQZELCCFBXAOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that features a piperazine core substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mild oxidants like PhIO or BI-OH.

    Reduction: Reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C25H23N3O5S2

Molekulargewicht

509.6 g/mol

IUPAC-Name

1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C25H23N3O5S2/c29-28(30)24-10-8-21(17-25(24)34-18-22-6-3-15-33-22)26-11-13-27(14-12-26)35(31,32)23-9-7-19-4-1-2-5-20(19)16-23/h1-10,15-17H,11-14,18H2

InChI-Schlüssel

VDQZELCCFBXAOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.